molecular formula C21H21Br2N7O2 B11544043 4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No. B11544043
M. Wt: 563.2 g/mol
InChI Key: ZKADMYKDJPBTSL-CFRMEGHHSA-N
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Description

4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core, a morpholine ring, and a dibromo-methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the hydrazone moiety.

    Substitution: The bromine atoms in the dibromo-methoxybenzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments.

    Sensors: It can be used in the development of chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The dibromo-methoxybenzylidene moiety can interact with active sites of enzymes, while the triazine core can participate in hydrogen bonding and van der Waals interactions. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine is unique due to its combination of a triazine core, a morpholine ring, and a dibromo-methoxybenzylidene moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

properties

Molecular Formula

C21H21Br2N7O2

Molecular Weight

563.2 g/mol

IUPAC Name

2-N-[(Z)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21Br2N7O2/c1-31-18-14(11-15(22)12-17(18)23)13-24-29-20-26-19(25-16-5-3-2-4-6-16)27-21(28-20)30-7-9-32-10-8-30/h2-6,11-13H,7-10H2,1H3,(H2,25,26,27,28,29)/b24-13-

InChI Key

ZKADMYKDJPBTSL-CFRMEGHHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=N\NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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